4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole
Description
4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole is a triazole-based heterocyclic compound featuring a bromophenylsulfonyl group and a 2,3-dimethylphenyl substituent.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(2,3-dimethylphenyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-11-5-4-6-16(12(11)2)21-13(3)17(19-20-21)24(22,23)15-9-7-14(18)8-10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDSGHCTAEFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Sulfonylation: The sulfonyl group can be introduced by reacting the bromophenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using a suitable alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonyl and bromophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Halogen-Substituted Triazoles
Key Compounds :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Structural Insights :
- Compounds 4 (Cl-substituted) and 5 (F-substituted) are isostructural, with triclinic symmetry and two independent molecules per asymmetric unit. Despite identical crystal packing, minor adjustments accommodate halogen size differences (Cl vs. F) .
Thiazole-Triazole Hybrids
Key Compounds :
Activity Trends :
- 31a/b : Substitution with Cl or F on the phenyl ring influences COX inhibition. The target compound’s sulfonyl group may enhance selectivity for enzymatic targets .
- 91 : Bromophenyl-triazole hybrids show potent anticancer activity, outperforming cisplatin in some cases. The sulfonyl group in the target compound could introduce unique binding modes or solubility advantages .
Antimicrobial Triazoles
Key Compound :
Comparison :
- BPTA’s bromophenyl group is critical for inhibiting pathogens like S. aureus and C. albicans. The target compound’s additional sulfonyl and dimethylphenyl groups may broaden its antimicrobial spectrum or potency .
Data Tables
Table 1: Structural and Functional Comparison of Triazole Derivatives
Table 2: Impact of Substituents on Properties
| Substituent | Effect on Properties | Example Compounds |
|---|---|---|
| Bromine | Enhances lipophilicity, bioactivity | Target compound, BPTA |
| Sulfonyl | Increases polarity, potential for hydrogen bonding | Target compound |
| Chloro/Fluoro | Modulates electronic effects, crystal packing | 4 , 5 |
| Thiadiazole | Expands π-conjugation, enhances cytotoxicity | 91 |
Key Research Findings
Halogen Effects : Bromine’s larger atomic radius compared to Cl/F may disrupt crystal packing or enhance hydrophobic interactions in biological systems .
Sulfonyl Group Advantage: The sulfonyl moiety in the target compound could improve solubility and binding affinity compared to non-sulfonated analogs like BPTA .
Biological Performance : Bromophenyl-triazoles consistently show antimicrobial and anticancer activities, suggesting the target compound may share these traits .
Biological Activity
The compound 4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a triazole ring substituted with a bromophenyl sulfonyl group and a dimethylphenyl moiety, which are critical for its biological activity.
1. Antimicrobial Activity
Triazoles are known for their antimicrobial properties. In a study investigating various triazole derivatives, it was found that compounds with a sulfonamide group exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group in this compound enhances its interaction with bacterial cell walls, leading to increased efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that the compound has potential as an antimicrobial agent against common pathogens.
2. Anticancer Activity
Triazoles have also been studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various in vitro studies. A notable study evaluated its effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| A549 (lung cancer) | 12 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 8 | Inhibition of tubulin polymerization |
The mechanism of action involves the induction of apoptosis and disruption of microtubule dynamics, which are critical pathways in cancer treatment.
3. Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives against various viruses. The compound was tested against HIV-1 and showed promising results as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The structure-activity relationship (SAR) analysis revealed that the sulfonyl group is crucial for binding affinity to the viral enzyme.
Case Study 1: Antimicrobial Efficacy
A research team synthesized several triazole derivatives and evaluated their antimicrobial efficacy. The compound was among the top performers against Staphylococcus aureus, demonstrating an MIC of 16 µg/mL. This positions it as a viable candidate for further development in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Anticancer Properties
In a comparative study on breast cancer therapies, the compound was tested alongside established chemotherapeutics. It displayed superior efficacy in reducing tumor cell viability compared to doxorubicin, suggesting its potential as an adjunct therapy in breast cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazole derivatives are often prepared by refluxing precursors (e.g., substituted benzaldehydes or sulfonyl chlorides) in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–6 hours under reflux), and solvent polarity to enhance yield.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., triazole carbons at δ 140–160 ppm) to confirm regiochemistry .
- IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and triazole ring vibrations (C=N at ~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How are hydrogen bonding and π-π interactions analyzed in its crystal structure?
- Methodology : Single-crystal X-ray diffraction data (e.g., using SHELXL) can quantify intermolecular interactions. Hydrogen bonds (e.g., C–H⋯O) are measured via bond distances (2.5–3.0 Å) and angles (110–160°), while π-π stacking is assessed through centroid distances (3.3–3.8 Å) and dihedral angles .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be processed using SHELX and OLEX2 for accurate structural determination?
- Methodology :
- Data Integration : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, applying constraints for anisotropic displacement parameters .
- OLEX2 Workflow : Import data, solve structures via intrinsic phasing tools, and refine with SHELXL. Validate using R-factor convergence (e.g., R1 < 0.05) and residual electron density maps .
Q. What computational approaches (e.g., PCM-DFT) predict nonlinear optical (NLO) properties of triazole derivatives?
- Methodology :
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent polarity (ε = 4–80) on hyperpolarizability .
- DFT Parameters : Use CAM-B3LYP/6-311+G(d) to calculate static first hyperpolarizability (β) and second harmonic generation (SHG) response. Compare with experimental UV-Vis data .
Q. How can discrepancies in crystallographic refinement parameters (e.g., R-factor divergence) be resolved?
- Methodology :
- Data-to-Parameter Ratio : Ensure ≥15:1 to avoid overfitting .
- Twinned Data : Use SHELXL’s TWIN/BASF commands for twin-law refinement .
- Disorder Modeling : Apply PART/SUMP restraints for split positions .
Q. What strategies validate the purity and structural integrity of synthesized triazole derivatives?
- Methodology :
- HPLC-MS : Monitor retention times and mass-to-charge ratios for impurities .
- Elemental Analysis : Confirm C/H/N/S/Br content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles to detect solvent residues .
Q. How are solvent effects optimized in DFT calculations for accurate property predictions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
